2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole with chloroacetyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other indole derivatives such as:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a chloroacetyl group and shows similar reactivity but has different biological activities due to the presence of the tetrahydroquinoline moiety.
2-chloromethyl-1,3-dioxolane: This compound is structurally different but shares the chloroacetyl group, leading to similar substitution reactions.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct biological activities and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-5-4-6-13(7-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAAOVKNSSJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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